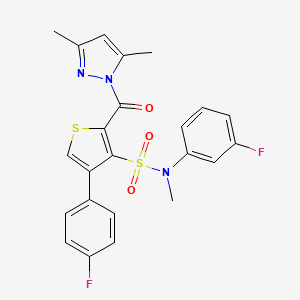

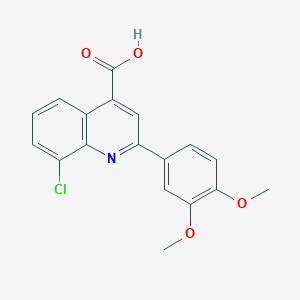

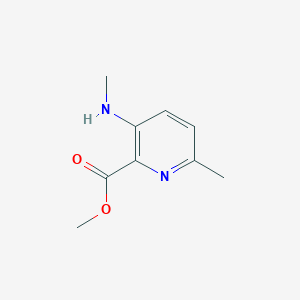

![molecular formula C21H23NO2S B2923985 2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole CAS No. 339105-23-6](/img/structure/B2923985.png)

2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole, commonly known as TBPM-PTH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazole derivatives, which have been shown to exhibit a wide range of biological activities.

Aplicaciones Científicas De Investigación

Excited-State Intramolecular Proton Transfer (ESIPT) in Organic Light Emitting Diodes (OLEDs)

The compound featuring a thiazolo[5,4-d]thiazole moiety has been utilized in the study of excited-state intramolecular proton transfer (ESIPT) reactions. This research led to the development of materials capable of tuning white organic light emitting diode (WOLED) emissions through host-polarity adjustments. The reversibility of ESIPT was controlled, showcasing how molecular structure and the media's polarity influence emission spectra, facilitating the tuning from blue to yellow via white-light luminescence (Zhang et al., 2016).

Calcium Antagonists with Antioxidant Activity

Thiazolidinone derivatives have been synthesized and evaluated for their roles as calcium antagonists, exhibiting both Ca(2+) overload inhibition and antioxidant activities. This study illustrates the structure-activity relationships essential for developing compounds with potential therapeutic benefits (Kato et al., 1999).

Aggregation-Induced Emission Enhancement (AIEE)

A novel class of 2-(2'-hydroxyphenyl)benzothiazole-based compounds demonstrated aggregation-induced emission enhancement (AIEE) due to restricted intramolecular motion and facilitated proton transfer in the solid state. This finding is significant for developing new photoluminescent materials (Qian et al., 2007).

Antimicrobial and Antifungal Activities

Thiazole derivatives have been explored for their antimicrobial and antifungal properties. For example, novel 1,3,4-thiadiazole derivatives demonstrated significant activity against various microbial strains, providing a foundation for developing new antimicrobial agents (Noolvi et al., 2016). Additionally, Schiff base ligands derived from imino-4-methoxyphenol thiazole showed moderate activity against selected bacteria and fungi, indicating their potential in antimicrobial treatment (Vinusha et al., 2015).

Molecular Docking and Quantum Chemical Calculations

The compound "4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol" has been studied through molecular docking and quantum chemical calculations. This research sheds light on the molecular structure, spectroscopic data, and potential biological effects, providing insights into the design of new therapeutic agents (Viji et al., 2020).

Propiedades

IUPAC Name |

2-[(4-tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2S/c1-21(2,3)17-11-9-16(10-12-17)14-24-20-22-13-19(25-20)15-23-18-7-5-4-6-8-18/h4-13H,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYULBSUFXHRDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)COC2=NC=C(S2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

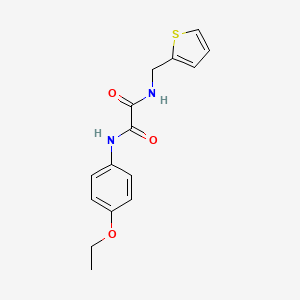

![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2923905.png)

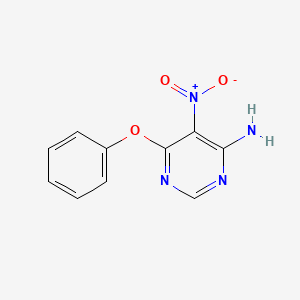

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2923908.png)

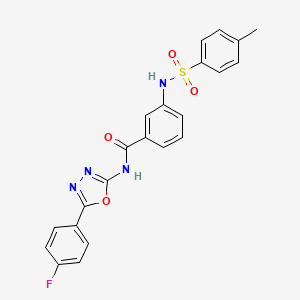

![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2923918.png)

![3-(2-chlorobenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2923925.png)